REACTION_CXSMILES
|
OS(O)(=O)=O.O.[CH2:7]([OH:9])[CH3:8].[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=1[C:18](=[CH2:22])[C:19](N)=[O:20]>C(Cl)Cl.[Cu]>[CH2:7]([O:9][C:19](=[O:20])[C:18]([C:12]1[CH:13]=[CH:14][C:15]([Cl:17])=[CH:16][C:11]=1[Cl:10])=[CH2:22])[CH3:8]
|
Name
|
α-(2,4-dichlorophenyl)-α-methyleneacetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C(=O)N)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
cyanohydrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,4-dichloroacetophenone cyanohydrin-O-trimethylsilylether
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
copper
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
cyanohydrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
heat the reaction mixture at this temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture at 100° C. for 15 hrs
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
ADDITION
|
Details
|
dilute with CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
wash with brine (100 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the combined aqueous phase
|
Type
|
ADDITION
|
Details
|
containing solids twice with EtOAc (400 mL)
|
Type
|
WASH
|
Details
|
wash with saturated NaHCO3, water (100 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Eyaporate EtOAc in vacuo to give an oil
|
Type
|
ADDITION
|
Details
|
containing a crystalline solid
|
Type
|
FILTRATION
|
Details
|
were collected by filtration (26 g)
|
Type
|
CUSTOM
|
Details
|
Combine the filtrate with the organic layer obtained earlier
|
Type
|
CONCENTRATION
|
Details
|
chromatograph the concentrate on silica gel (300 g)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=C)C1=C(C=C(C=C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |